molecular formula C16H13N3O2S3 B2379136 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 893981-16-3

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2379136
CAS RN: 893981-16-3
M. Wt: 375.48
InChI Key: QLUUFYWAYXQVHM-UHFFFAOYSA-N
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Description

“N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C16H13N3O2S3 . It is a derivative of imidazo[2,1-b]thiazole, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines have been synthesized by the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy. For instance, a similar compound was analyzed using 1H-NMR and 13C-NMR, providing detailed information about the chemical shifts of various protons and carbon atoms in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide” are not available in the literature, compounds with similar structures have been synthesized through various reactions, including the Hantzsch thiazole reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound were analyzed using NMR spectroscopy, which provided information about the compound’s melting point and the chemical shifts of various protons and carbon atoms .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, given the wide range of activities exhibited by imidazo[2,1-b]thiazole derivatives . Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be further analyzed.

properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S3/c1-11-10-23-16-17-14(9-19(11)16)12-4-6-13(7-5-12)18-24(20,21)15-3-2-8-22-15/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUUFYWAYXQVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

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